1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one
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Overview
Description
1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one is a complex organic compound that features a combination of pyrrole, thienopyrimidine, and ethanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of the dichlorophenyl and dimethyl groups. The thienopyrimidine moiety is then synthesized separately and coupled with the pyrrole derivative through a sulfanyl linkage. The final step involves the formation of the ethanone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole: Shares the pyrrole and dichlorophenyl moieties.
5-phenylthieno[2,3-d]pyrimidine: Contains the thienopyrimidine structure.
Ethanone derivatives: Compounds with similar ethanone groups.
Uniqueness
1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one is unique due to its combination of multiple functional groups and heterocyclic structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl2N3OS2/c1-15-10-19(16(2)31(15)22-11-18(27)8-9-21(22)28)23(32)13-34-26-24-20(17-6-4-3-5-7-17)12-33-25(24)29-14-30-26/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJOPPSUUOKSHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C(=O)CSC3=NC=NC4=C3C(=CS4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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